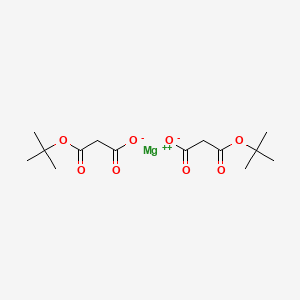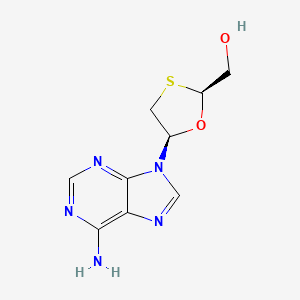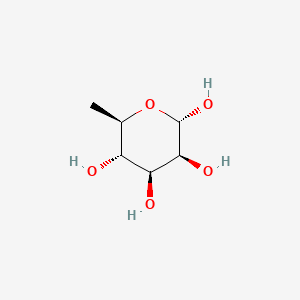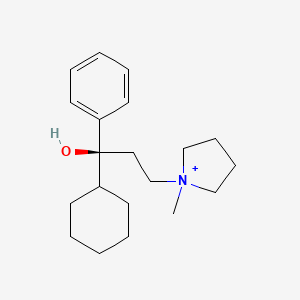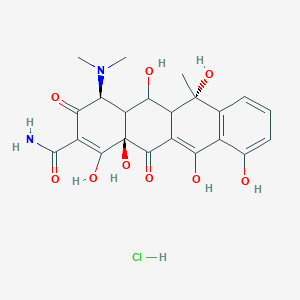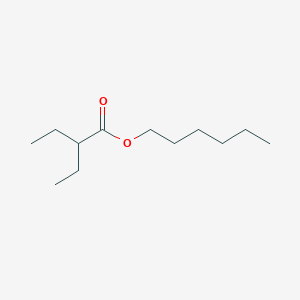
Hexyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in nature, contributing to the aromas of fruits and flowers. This compound is a colorless liquid with a fruity odor, making it a valuable component in the flavor and fragrance industry.
Preparation Methods
Hexyl 2-ethylbutanoate can be synthesized through the esterification of hexanol with 2-ethylbutanoic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The reaction can be represented as follows:
Hexanol+2-ethylbutanoic acid→Hexyl 2-ethylbutanoate+Water
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for commercial applications.
Chemical Reactions Analysis
Hexyl 2-ethylbutanoate, like other esters, undergoes several types of chemical reactions:
-
Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield hexanol and 2-ethylbutanoic acid. Acidic hydrolysis involves protonation of the ester, followed by nucleophilic attack by water, while basic hydrolysis (saponification) involves nucleophilic attack by hydroxide ions.
-
Reduction: : Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4). This compound can be reduced to hexanol and 2-ethylbutanol.
-
Transesterification: : This reaction involves the exchange of the alkoxy group of an ester with another alcohol. This compound can undergo transesterification with methanol to produce methyl 2-ethylbutanoate and hexanol.
Scientific Research Applications
Hexyl 2-ethylbutanoate has several applications in scientific research and industry:
-
Flavor and Fragrance Industry: : Due to its fruity odor, this compound is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
-
Chemical Synthesis: : It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of more complex esters and alcohols.
-
Biological Studies: : this compound is used in studies related to olfaction and the sensory properties of esters. It helps in understanding the molecular mechanisms of smell and taste.
Mechanism of Action
The mechanism of action of hexyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the ester molecules bind to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Hexyl 2-ethylbutanoate can be compared with other esters such as:
-
Hexyl acetate: : Another ester with a fruity odor, commonly used in flavor and fragrance applications.
-
Ethyl butanoate: : Known for its pineapple-like aroma, used in food flavoring and perfumes.
-
Methyl butanoate: : Has an apple-like fragrance and is used in similar applications as this compound.
This compound is unique due to its specific combination of hexanol and 2-ethylbutanoic acid, which imparts a distinct fruity odor that differentiates it from other esters.
Properties
CAS No. |
79868-50-1 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
hexyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h11H,4-10H2,1-3H3 |
InChI Key |
SXIUQXQCWYCRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





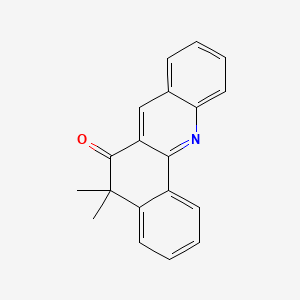
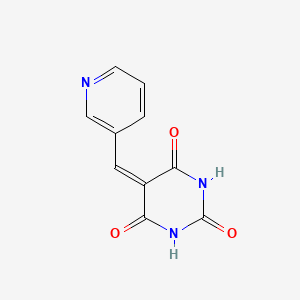
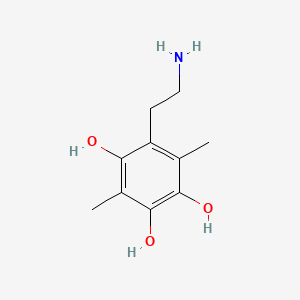
![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
